

An In-depth Technical Guide to the Physical Properties of Beta-Hydroxy Aldehydes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Hydroxy-2-methylpentanal*

Cat. No.: B3192230

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Beta-hydroxy aldehydes are a class of organic compounds characterized by the presence of a hydroxyl group (-OH) on the carbon atom beta to an aldehyde group (-CHO).^[1] This structural arrangement, commonly resulting from the aldol addition reaction, imparts a unique combination of physical and chemical properties that make these compounds valuable intermediates in organic synthesis and relevant in various biological pathways.^{[2][3]} This guide provides a comprehensive overview of the core physical properties of beta-hydroxy aldehydes, detailed experimental protocols for their characterization, and visual representations of key concepts.

Core Physical Properties

The physical properties of beta-hydroxy aldehydes are largely dictated by the interplay between the polar aldehyde and hydroxyl functional groups. These groups allow for hydrogen bonding, which significantly influences their boiling points and solubility.^{[2][4]}

Boiling Point

Beta-hydroxy aldehydes exhibit higher boiling points than alkanes of similar molecular weight due to dipole-dipole interactions arising from the polar carbonyl group.^{[4][5]} However, their boiling points are generally lower than those of corresponding alcohols because the intermolecular hydrogen bonding is less extensive.^{[4][6]} The presence of both a hydroxyl and a carbonyl group allows for hydrogen bonding with water molecules, affecting their physical state.

[4][7] For instance, 3-hydroxybutanal, a common beta-hydroxy aldehyde, is a liquid at room temperature.[7]

Solubility

The presence of both the hydroxyl and aldehyde groups enables beta-hydroxy aldehydes, particularly those with shorter carbon chains, to act as both hydrogen bond donors and acceptors. This capability allows them to form multiple hydrogen bonds with water molecules, rendering them water-soluble.[4][7] Their solubility tends to decrease as the length of the carbon chain increases, due to the growing dominance of the nonpolar hydrocarbon portion.[4] They are also typically soluble in alcohols and some other organic solvents.[7]

General Characteristics

Many small beta-hydroxy aldehydes, such as 3-hydroxybutanal, appear as colorless to pale yellow liquids, sometimes with a faint, pleasant odor.[7][8] Their polarity and capacity for hydrogen bonding are key determinants of their reactivity and utility in various chemical transformations.[2][7]

Data Presentation: Physical Properties of 3-Hydroxybutanal (Aldol)

The following table summarizes the key physical properties of 3-hydroxybutanal, a representative beta-hydroxy aldehyde.

Property	Value	Source
Molecular Formula	C ₄ H ₈ O ₂	[9]
Molar Mass	88.11 g/mol	[7][9]
Appearance	Colorless to pale yellow liquid	[7][8]
Melting Point	< 25 °C (298.15 K)	[9]
Boiling Point	156 °C (429.15 K)[7]; 83 °C at 20 mmHg[8][9]	[7][8][9]
Density	0.9940 g/cm ³ [7]; 1.103 g/cm ³ at 20 °C[8]	[7][8]
Refractive Index	1.4238 at 20 °C	[8][9]
Solubility	Miscible with water; soluble in alcohols	[7][8]

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of beta-hydroxy aldehydes. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide complementary information for unambiguous identification.[10]

Infrared (IR) Spectroscopy

The IR spectrum of a beta-hydroxy aldehyde is distinguished by the presence of absorption bands for both the hydroxyl and carbonyl groups.[10]

- O-H Stretching: A broad absorption band typically appears in the region of 3500-3200 cm⁻¹. This broadening is a result of hydrogen bonding. Intramolecular hydrogen bonding between the beta-hydroxyl group and the aldehyde's carbonyl oxygen can cause this band to shift to a lower frequency (3500-3400 cm⁻¹).[10]
- C=O Stretching: A strong, sharp absorption band is observed for the carbonyl group. For a saturated aldehyde, this peak is typically found around 1730 cm⁻¹.[11]

- Aldehydic C-H Stretching: Two characteristic weak to medium absorption bands can be seen around $2830\text{-}2800\text{ cm}^{-1}$ and $2730\text{-}2700\text{ cm}^{-1}$, which are diagnostic for the aldehyde functional group.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy provide detailed information about the molecular framework.

- ^1H NMR Spectroscopy:
 - Aldehydic Proton (-CHO): A highly deshielded proton that appears as a distinctive signal in the 9-10 ppm region.[12][13] It will typically be split by any protons on the alpha-carbon.[13]
 - Hydroxyl Proton (-OH): Appears as a broad singlet, with a chemical shift that is dependent on concentration and solvent, typically in the 2-5 ppm range.[10]
 - Proton on Hydroxyl-Bearing Carbon (-CH₂-OH): This proton is deshielded and usually appears as a multiplet in the 3.5-4.5 ppm range.[10]
 - Alpha-Protons (-CH₂-CHO): Protons on the carbon adjacent to the carbonyl group are deshielded and absorb around 2.0-2.5 ppm.[11][12]
- ^{13}C NMR Spectroscopy:
 - Carbonyl Carbon (C=O): The aldehyde carbonyl carbon gives a characteristic signal in the highly deshielded region of 190-215 ppm.[11][12]
 - Hydroxyl-Bearing Carbon (C-OH): The carbon attached to the hydroxyl group typically resonates in the 60-80 ppm range.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns useful for confirming the structure. Beta-hydroxy carbonyl compounds often undergo characteristic fragmentation pathways, including α -cleavage and dehydration (loss of a water molecule).[10][14] The McLafferty rearrangement is another common fragmentation pathway for aldehydes that possess a γ -hydrogen.[14]

Data Presentation: Spectroscopic Data for Beta-Hydroxy Aldehydes

Spectroscopic Technique	Functional Group	Characteristic Signal/Region	Source
IR Spectroscopy	O-H (hydroxyl)	Broad, 3500-3200 cm^{-1}	[10]
C=O (aldehyde)	Strong, sharp, ~1730 cm^{-1} (unconjugated)		[11]
C-H (aldehyde)	Two weak bands, 2830-2800 cm^{-1} and 2730-2700 cm^{-1}		[12] [13]
¹ H NMR Spectroscopy	-CHO (aldehyde H)	9-10 ppm	[12] [13]
-CH-OH (carbinol H)	3.5-4.5 ppm		[10]
-OH (hydroxyl H)	Broad, 2-5 ppm		[10]
α -CH ₂ (alpha to C=O)	2.0-2.5 ppm		[11] [12]
¹³ C NMR Spectroscopy	C=O (aldehyde C)	190-215 ppm	[11] [12]
-C-OH (carbinol C)	60-80 ppm		[10]

Experimental Protocols

The primary synthetic route to beta-hydroxy aldehydes is the Aldol Addition reaction.[\[3\]](#)[\[15\]](#) This reaction involves the nucleophilic addition of an enolate ion to an aldehyde or ketone.[\[3\]](#)

Synthesis via Aldol Addition (Generalized Protocol)

This protocol describes a base-catalyzed self-aldol addition of an aldehyde.

Materials:

- Aldehyde with at least one alpha-hydrogen

- Dilute aqueous sodium hydroxide (NaOH) solution
- Ice bath
- Stirring apparatus
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Organic solvent for extraction (e.g., diethyl ether)
- Apparatus for distillation (optional, for purification)

Procedure:

- Cool the starting aldehyde in an ice bath with stirring.
- Slowly add a catalytic amount of dilute aqueous NaOH solution to the cooled aldehyde. Maintain the temperature to control the reaction rate and minimize side reactions, such as the subsequent dehydration (aldol condensation).[\[16\]](#)
- Allow the reaction to stir for a specified time (e.g., 30-60 minutes) while monitoring the progress by a suitable method (e.g., TLC).
- Neutralize the reaction mixture by adding a dilute acid (e.g., acetic acid) to quench the catalyst.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude beta-hydroxy aldehyde.
- Purify the product if necessary, typically by vacuum distillation, as beta-hydroxy aldehydes can be heat-sensitive and may dehydrate to form α,β -unsaturated aldehydes.[\[17\]](#)

Characterization Protocol (Generalized)

Objective: To confirm the structure of the synthesized beta-hydroxy aldehyde using spectroscopic methods.

Procedure:

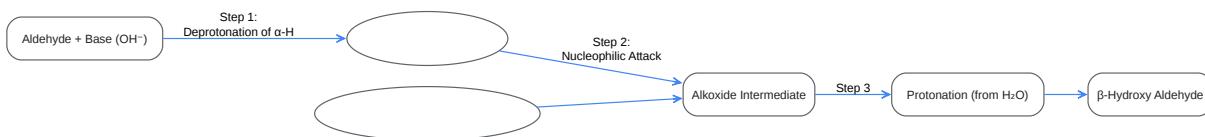
- IR Spectroscopy:

- Prepare a sample of the purified product. For a liquid, this can be done as a neat film between two salt (NaCl or KBr) plates.
- Obtain the IR spectrum and identify the key absorption bands: the broad O-H stretch ($\sim 3400 \text{ cm}^{-1}$), the strong C=O stretch ($\sim 1730 \text{ cm}^{-1}$), and the characteristic aldehyde C-H stretches (~ 2720 and $\sim 2820 \text{ cm}^{-1}$).

- NMR Spectroscopy:

- Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Acquire the ^1H NMR spectrum. Identify the signals corresponding to the aldehydic proton (9-10 ppm), the proton on the hydroxyl-bearing carbon (3.5-4.5 ppm), and the hydroxyl proton (variable, broad signal). Analyze the splitting patterns to confirm connectivity.
- Acquire the ^{13}C NMR spectrum. Identify the carbonyl carbon signal (190-215 ppm) and the hydroxyl-bearing carbon signal (60-80 ppm).

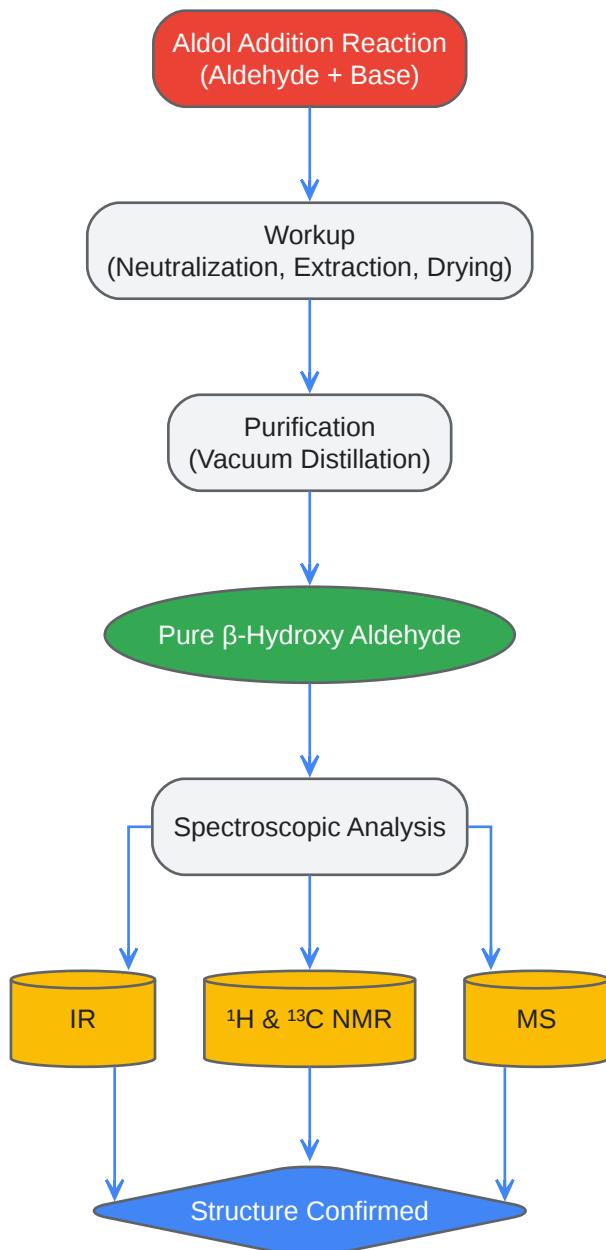
- Mass Spectrometry:


- Introduce a sample of the product into the mass spectrometer.
- Obtain the mass spectrum and identify the molecular ion peak (M^+) to confirm the molecular weight.
- Analyze the fragmentation pattern for characteristic losses, such as the loss of water ($\text{M}-18$).

Mandatory Visualizations

General Structure of a Beta-Hydroxy Aldehyde

Caption: General structure of a beta-hydroxy aldehyde.


Aldol Addition Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: Mechanism of the base-catalyzed aldol addition.

Experimental Workflow: Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Illustrated Glossary of Organic Chemistry - Beta-hydroxy aldehyde [chem.ucla.edu]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 3-Hydroxybutanal | C4H8O2 | CID 7897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 107-89-1 CAS MSDS (ALDOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]
- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. fiveable.me [fiveable.me]
- 15. kvmwai.edu.in [kvmwai.edu.in]
- 16. EP1638913A1 - Processes for preparing beta-hydroxy-ketones and alpha, beta-unsaturated ketones - Google Patents [patents.google.com]
- 17. Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones - Eureka | PatSnap [eureka.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Beta-Hydroxy Aldehydes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3192230#physical-properties-of-beta-hydroxy-aldehydes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com